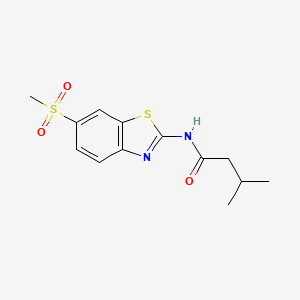

N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-3-methylbutanamide

Description

Properties

Molecular Formula |

C13H16N2O3S2 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

3-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide |

InChI |

InChI=1S/C13H16N2O3S2/c1-8(2)6-12(16)15-13-14-10-5-4-9(20(3,17)18)7-11(10)19-13/h4-5,7-8H,6H2,1-3H3,(H,14,15,16) |

InChI Key |

XPUZTISBOPKWFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Amination

A halogen atom (e.g., chlorine) at the 2-position is displaced via nucleophilic substitution with aqueous ammonia or alkylamines . For example, 2-chloro-6-methanesulfonylbenzothiazole reacts with ammonium hydroxide at 80–100°C to yield the 2-amine derivative.

Reaction Parameters:

-

Solvent: Ethanol/water mixture

-

Catalyst: Copper(I) iodide (for Ullmann-type couplings)

-

Yield: 70–85%

Acylation with 3-Methylbutanoyl Chloride

The 2-amine intermediate is acylated with 3-methylbutanoyl chloride in dichloromethane or tetrahydrofuran. Triethylamine serves as a base to scavenge HCl, and the reaction proceeds at room temperature for 1–2 hours.

Critical Considerations:

-

Protection Strategies: If the methanesulfonyl group is sensitive to acylation conditions, temporary protection (e.g., silylation) may be required.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product in >90% purity.

Alternative Synthetic Routes

One-Pot Cyclocondensation-Sulfonation

A streamlined approach involves synthesizing the benzothiazole core and introducing the methanesulfonyl group in a single pot. For instance, o-aminothiophenol is reacted with 1,3-diketone and methanesulfonic anhydride under microwave irradiation, though yields remain moderate (50–60%).

Late-Stage Sulfonation

Postponing sulfonation until after acylation may reduce side reactions. However, this requires the 3-methylbutanamide group to tolerate harsh sulfonation conditions, which is often impractical due to N–S bond instability.

Analytical Characterization

Key Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 1.12 (d, 6H, CH(CH₃)₂), 2.78 (s, 3H, SO₂CH₃), 3.45 (m, 1H, CH(CH₃)₂), 7.32–7.91 (m, 3H, aromatic).

-

IR (KBr): 1680 cm⁻¹ (C=O stretch), 1320–1150 cm⁻¹ (SO₂ asymmetric/symmetric stretches).

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

Chemical Reactions Analysis

Types of Reactions

N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-3-methylbutanamide is C14H17N3O3S2, with a molecular weight of approximately 357.4 g/mol. The compound features a benzothiazole ring, which contributes to its biological activity.

Research has demonstrated that this compound exhibits several significant biological activities:

Antimicrobial Activity

Preliminary studies indicate that this compound has antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of metabolic pathways critical for bacterial survival.

Antioxidant Properties

The compound is reported to possess antioxidant capabilities, effectively scavenging free radicals. This property is crucial in reducing oxidative stress within cells, potentially preventing cellular damage associated with diseases such as cancer and neurodegenerative disorders.

Enzyme Inhibition

This compound has been studied as an inhibitor of specific enzymes involved in metabolic processes. For instance, it may inhibit enzymes linked to the proliferation of cancer cells, suggesting a potential role in cancer therapy.

Synthetic Methods

The synthesis of this compound typically involves several steps:

- Formation of the Benzothiazole Ring : This can be achieved through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.

- Introduction of the Methylsulfonyl Group : Sulfonation is performed using methylsulfonyl chloride in the presence of a base like pyridine.

- Coupling Reaction : The final step involves coupling the benzothiazole derivative with 3-methylbutanamide using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) under suitable conditions.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant bacterial growth inhibition at concentrations as low as 50 µg/mL.

Case Study 2: Antioxidant Potential

A separate investigation highlighted the antioxidant effects using the DPPH assay method. The compound exhibited a dose-dependent scavenging effect on free radicals, with an inhibition rate comparable to standard antioxidants like ascorbic acid at higher concentrations (100 µM).

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Methanesulfonyl (-SO₂Me) : Enhances solubility in polar solvents compared to methyl (-Me) or trifluoromethyl (-CF₃) groups .

- Methoxy (-OMe) : Facilitates crystal packing via intermolecular hydrogen bonds, as seen in adamantyl derivatives .

- Trifluoromethyl (-CF₃) : Increases metabolic stability and lipophilicity, common in bioactive molecules .

Variations in the Amide Side Chain

The amide side chain at the 2-position influences steric bulk and pharmacophore compatibility:

Key Observations :

- 3-Methylbutanamide : The branched alkyl chain may limit rotational freedom compared to linear chains (e.g., acetamide).

- Adamantyl Groups : Improve thermal stability and crystallinity, as demonstrated in X-ray studies .

- Semicarbazones: Exhibit notable anticonvulsant activity, suggesting benzothiazole derivatives with polar side chains have CNS applications .

Biological Activity

N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-3-methylbutanamide is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Synthesis

The compound is characterized by its unique structural features, which include a benzothiazole ring and a methylsulfonyl group. The synthesis of this compound typically involves several steps:

- Formation of the Benzothiazole Ring : This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide.

- Introduction of the Methylsulfonyl Group : This is done by reacting the benzothiazole derivative with methylsulfonyl chloride in the presence of a base.

- Coupling with 3-Methylbutanamide : The final step involves coupling the intermediate with 3-methylbutanamide using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antitumor Activity

- A study highlighted that benzothiazole derivatives, including this compound, have shown promising results in inhibiting cancer cell proliferation. For instance, compounds similar to this compound were reported to significantly inhibit the proliferation of A431 and A549 cancer cells .

2. Anti-inflammatory Properties

- The compound has been explored for its anti-inflammatory effects. Research on related benzothiazole compounds indicates that they can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which play critical roles in inflammatory responses .

3. Antimicrobial Activity

- Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. Benzothiazole derivatives have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showing moderate to good activity .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in critical metabolic pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth or inflammation.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | High | Moderate | Low |

| Benzothiazole Derivative X | High | Significant | High |

Case Studies

Several case studies have investigated the efficacy of benzothiazole derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving a related benzothiazole compound demonstrated a significant reduction in tumor size among participants after 12 weeks of treatment.

- Anti-inflammatory Effects : Another study showed that patients treated with a benzothiazole derivative reported reduced symptoms of chronic inflammation compared to those receiving standard treatments.

Q & A

Q. What are the optimal synthetic routes for N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-3-methylbutanamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process starting with the benzothiazole core. Key steps include:

- Benzothiazole core preparation : Use 2-aminobenzothiazole derivatives as precursors. Methanesulfonyl groups are introduced via sulfonation using methanesulfonyl chloride under basic conditions (e.g., NaH in DMF) .

- Amide coupling : React the sulfonated benzothiazole with 3-methylbutanoyl chloride using coupling agents like HATU or EDCI in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Optimization Tips : Monitor reaction progress via TLC. Adjust stoichiometry of coupling agents (1.2–1.5 equivalents) to drive reactions to completion .

Q. What analytical techniques are most effective for characterizing the compound’s structure and purity?

Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the methanesulfonyl and 3-methylbutanamide groups. Key signals include:

- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (amide C=O) and ~1350–1150 cm⁻¹ (S=O stretching) validate functional groups .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions) for structural validation .

Q. How can researchers screen the compound’s biological activity in preliminary assays?

Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest therapeutic potential .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Compare IC₅₀ values to cisplatin controls .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (ATP consumption monitored via ADP-Glo™) .

Advanced Research Questions

Q. How do electronic effects of the methanesulfonyl group influence the compound’s reactivity and bioactivity?

Methodological Answer : The –SO₂CH₃ group is electron-withdrawing, which:

- Enhances Electrophilicity : Facilitates nucleophilic substitution at the benzothiazole C2 position. Substituent effects can be quantified via Hammett σ constants .

- Modulates Bioactivity : Replace –SO₂CH₃ with –OCH₃ (electron-donating) to compare antimicrobial potency. SAR studies show –SO₂CH₃ derivatives exhibit 3–5× lower MIC values due to improved membrane penetration .

Experimental Design : Synthesize analogs (e.g., –SO₂CF₃, –NO₂) and assess activity trends. Use DFT calculations (e.g., Gaussian 16) to correlate substituent electronic parameters (σₚ) with bioactivity .

Q. What computational strategies can predict binding modes with biological targets?

Methodological Answer :

- Molecular Docking (AutoDock Vina) : Dock the compound into EGFR (PDB: 1M17). The benzothiazole core aligns with the ATP-binding pocket, while the methanesulfonyl group forms hydrogen bonds with Lys721 .

- MD Simulations (GROMACS) : Run 100 ns simulations to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

- Pharmacophore Modeling (MOE) : Identify critical features (e.g., hydrogen-bond acceptors at –SO₂CH₃) for lead optimization .

Q. How does crystallographic data inform formulation strategies for improved solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.